molecular formula C16H18O3S B12838375 (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid

(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid

Cat. No.: B12838375
M. Wt: 290.4 g/mol
InChI Key: ULSAJMNBVZSILC-UONOGXRCSA-N
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Description

(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a benzoyl group, and a sulfanylideneethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexane ring, the introduction of the benzoyl group, and the addition of the sulfanylideneethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanylideneethyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the benzoyl group to a benzyl alcohol.

    Substitution: Replacement of the carboxylic acid group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanylideneethyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving sulfanylidene groups. Its ability to undergo specific chemical transformations makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylideneethyl group may play a key role in binding to these targets, leading to the modulation of biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate

Uniqueness

What sets (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O3S/c17-15(12-7-5-11(6-8-12)9-10-20)13-3-1-2-4-14(13)16(18)19/h5-8,10,13-14H,1-4,9H2,(H,18,19)/t13-,14+/m0/s1

InChI Key

ULSAJMNBVZSILC-UONOGXRCSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)CC=S)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)CC=S)C(=O)O

Origin of Product

United States

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